4-Methoxypentan-2-ol

Description

IUPAC Nomenclature and Systematic Identification

4-Methoxypentan-2-ol is systematically identified under the International Union of Pure and Applied Chemistry (IUPAC) naming system as This compound . This nomenclature reflects its structural features:

- A five-carbon pentanol backbone (pentan-2-ol) with a hydroxyl (-OH) group at position 2.

- A methoxy (-OCH₃) substituent at position 4.

The numbering prioritizes the hydroxyl group, ensuring the lowest possible locant for the functional group. The methoxy group is treated as a substituent, leading to the final name This compound .

Table 1: Systematic identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry Number | 90971-84-9 | |

| SMILES Notation | CC(CC(C)OC)O | |

| InChIKey | GXVDVJQTXFTVMP-UHFFFAOYSA-N |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₆H₁₄O₂ , derived from:

- 6 carbon atoms : 5 in the pentanol backbone + 1 in the methoxy group.

- 14 hydrogen atoms : Distributed across the carbon skeleton and functional groups.

- 2 oxygen atoms : One in the hydroxyl group and one in the methoxy group.

The molecular weight is 118.17 g/mol , calculated as follows:

- Carbon: 6 × 12.01 = 72.06 g/mol

- Hydrogen: 14 × 1.008 = 14.11 g/mol

- Oxygen: 2 × 16.00 = 32.00 g/mol

- Total : 72.06 + 14.11 + 32.00 = 118.17 g/mol .

Table 2: Molecular parameters of this compound and related compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|

| This compound | C₆H₁₄O₂ | 118.17 | 169.4 |

| 2-Methoxypentan-2-ol | C₆H₁₄O₂ | 118.17 | 152.0 |

| 4-Methylpentan-2-ol | C₆H₁₄O | 102.17 | 131.8 |

Three-Dimensional Conformational Studies

The three-dimensional structure of this compound is influenced by steric and electronic interactions between its functional groups. Key findings include:

- Preferred Conformers :

- Dihedral Angle Analysis :

Figure 1: Newman projection of this compound

CH3

|

HO–C2–C3–C4–OCH3

|

CH2–CH3

Comparative Structural Analysis with Related Alkoxy Alcohols

This compound shares structural similarities with other alkoxy alcohols but exhibits distinct physicochemical properties:

Table 3: Structural and functional group comparisons

Key Observations :

- Boiling Point Trends :

- Steric Effects :

- Electronic Interactions :

- The electron-donating methoxy group slightly reduces the acidity of the hydroxyl group compared to non-alkoxy alcohols.

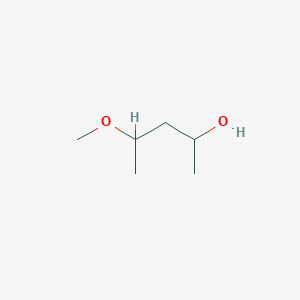

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(7)4-6(2)8-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVDVJQTXFTVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624859 | |

| Record name | 4-Methoxypentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90971-84-9 | |

| Record name | 4-Methoxypentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxide Ring-Opening via Acid Catalysis

This method adapts strategies from intermolecular epoxide reactions.

Procedure :

- Epoxidation of 3-pentene : React 3-pentene with a peroxyacid (e.g., mCPBA) in dichloromethane to form 3,4-epoxypentane.

- Acid-catalyzed ring-opening : Treat the epoxide with methanol in the presence of a Brønsted acid (e.g., H₂SO₄). The nucleophile (methanol) attacks the more substituted carbon (C3), yielding 3-methoxy-4-pentanol .

- Isomerization : Rearrange the product via oxidation-reduction or base-mediated processes to reposition the hydroxyl and methoxy groups, ultimately forming 4-methoxypentan-2-ol.

- Regioselectivity in epoxide opening favors the more substituted carbon under acidic conditions.

- Stereochemical outcomes depend on the starting alkene’s geometry.

Reduction of 4-Methoxypentan-2-one

- Synthesize ketone : Oxidize this compound (if available) or prepare the ketone via Friedel-Crafts acylation of a suitable substrate.

- Reduction : Reduce 4-methoxypentan-2-one using NaBH₄ in ethanol or LiAlH₄ in dry ether to yield the alcohol.

- Circular logic if the alcohol itself is the target.

Hydroboration-Oxidation of 4-Methoxy-1-pentene

- Hydroboration : Treat 4-methoxy-1-pentene with BH₃·THF, favoring anti-Markovnikov addition.

- Oxidation : Oxidize the borane intermediate with H₂O₂/NaOH to install the hydroxyl group at C2, yielding this compound.

- Requires access to 4-methoxy-1-pentene, which may need custom synthesis.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Potential | Challenges |

|---|---|---|---|---|

| Epoxide Ring-Opening | 3-pentene | mCPBA, H₂SO₄, CH₃OH | Moderate | Requires isomerization step |

| Williamson Ether | 4-pentanol-2-ol | NaH, CH₃I | Low | Precursor availability |

| Ketone Reduction | 4-methoxypentan-2-one | NaBH₄, LiAlH₄ | High | Circular if alcohol is target |

| Hydroboration-Oxidation | 4-methoxy-1-pentene | BH₃·THF, H₂O₂/NaOH | Moderate | Substrate synthesis complexity |

Research Considerations

- Regioselectivity : Methods relying on epoxide or alkene chemistry must carefully control reaction conditions to direct functional group placement.

- Stereochemistry : Asymmetric synthesis routes (e.g., chiral catalysts) could enable enantioselective production but are underexplored for this compound.

- Scalability : Industrial applications may favor catalytic hydrogenation or continuous-flow epoxidation for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: When oxidized using reagents like potassium permanganate or chromium trioxide, this compound can be converted to 4-methoxypentanoic acid.

Reduction: The compound can be reduced to 4-methoxypentane using strong reducing agents such as lithium aluminum hydride.

Substitution: In the presence of strong acids or bases, the methoxy group can be substituted with other functional groups, leading to the formation of various derivatives.

Major Products Formed:

Oxidation: 4-Methoxypentanoic acid

Reduction: 4-Methoxypentane

Substitution: Various substituted pentanols depending on the reagents used

Scientific Research Applications

Chemical Synthesis

Solvent and Intermediate in Organic Synthesis:

4-Methoxypentan-2-ol is primarily utilized as a solvent and an intermediate in organic synthesis. Its ability to dissolve a wide range of substances facilitates numerous chemical reactions, enhancing the solubility of reactants and products.

Synthesis Methods:

Several methods have been developed for synthesizing this compound, including:

- Reduction of 4-Methoxypentanal: Using sodium borohydride in ethanol at room temperature.

- Catalytic Hydrogenation: Involves 4-methoxypentanal reacting with hydrogen gas over palladium on carbon under controlled conditions.

Biological Applications

Enzyme-Catalyzed Reactions:

The compound has been studied for its role in enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases. It serves as a substrate that can be oxidized or reduced, providing insights into metabolic pathways involving alcohols.

Drug Formulation:

Research has explored its potential in drug formulation and delivery systems due to its favorable solubility and reactivity profiles. Its properties can enhance the bioavailability of certain pharmaceuticals, making it a candidate for further investigation in medicinal chemistry.

Industrial Applications

Fragrance and Flavor Production:

this compound is employed in the fragrance and flavor industry due to its pleasant odor profile. It acts as a building block for synthesizing various aromatic compounds.

Hydrometallurgy:

The compound has been investigated for its ability to selectively extract metals from solutions, which is crucial in hydrometallurgy processes. Its interaction with catalysts has been studied to optimize conditions for better yields in metal extraction applications.

Case Study 1: Catalytic Processes

Research conducted on the catalytic conversion of this compound demonstrated its effectiveness over various powder catalysts prepared by ball milling. The results indicated that conversion rates and selectivity were significantly influenced by the impact energy applied during the reaction process.

Case Study 2: Metal Extraction

In hydrometallurgy studies, this compound was evaluated for its metal extraction capabilities. The compound showed promise in selectively extracting metals from aqueous solutions, which could lead to more efficient recovery processes in mining operations.

Mechanism of Action

The mechanism of action of 4-Methoxypentan-2-ol involves its interaction with various molecular targets and pathways:

Enzymatic Reactions: The compound can act as a substrate for alcohol dehydrogenases, leading to its oxidation or reduction.

Solvent Properties: Its ability to dissolve a wide range of substances makes it useful in facilitating chemical reactions and enhancing the solubility of other compounds.

Chemical Reactivity: The presence of the methoxy group and hydroxyl group allows it to participate in various chemical reactions, making it a versatile compound in synthesis and research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Fluoropentan-2-ol

4-Fluoropentan-2-ol (C₅H₁₁FO) serves as a key comparator due to its structural similarity, differing only in the substitution of the methoxy group with a fluorine atom at C4.

Hydrogen Bonding Analysis

- Intramolecular Hydrogen Bond (IMHB) Energy :

- 4-Methoxypentan-2-ol : Experimental and computational studies reveal an IMHB energy (EHB ) of 30.7 kJ/mol for its syn-diastereomer and 29.7 kJ/mol for the anti-diastereomer .

- 4-Fluoropentan-2-ol : The IMHB energy reaches 24.4 kJ/mol (syn) and 23.7 kJ/mol (anti), approximately 80% of the methoxy analog’s strength .

- NMR Coupling Constants :

The fluorinated compound exhibits significant h¹JOH···F coupling constants (up to 6.6 Hz at 25°C and 9.9 Hz at −50°C ), confirming strong OH···F interactions. In contrast, the methoxy derivative’s OH···O hydrogen bonds are stronger but lack measurable coupling constants in NMR due to rapid exchange .

Key Insight : The methoxy group enhances hydrogen bond strength compared to fluorine, attributed to oxygen’s higher electronegativity and larger atomic radius, which stabilizes the interaction .

4-Methoxy-4-methylpentan-2-ol

This analog (C₇H₁₆O₂, CAS 141-73-1) introduces a methyl group at the C4 position alongside the methoxy substituent. Key differences include:

- Physical Properties : Despite a higher molecular weight (132.2 g/mol vs. 118.17 g/mol for this compound), both compounds share similar storage requirements and safety profiles .

4-Methylpentan-2-one

As a ketone (C₆H₁₂O), 4-methylpentan-2-one lacks hydroxyl and methoxy groups, resulting in distinct chemical behavior:

Data Tables

Table 1: Hydrogen Bonding Parameters of this compound and 4-Fluoropentan-2-ol

| Compound | EHB (kJ/mol) | Coupling Constant (Hz) | Temperature |

|---|---|---|---|

| This compound | 30.7 (syn) | N/A | N/A |

| 29.7 (anti) | |||

| 4-Fluoropentan-2-ol | 24.4 (syn) | 6.6 | 25°C |

| 23.7 (anti) | 9.9 | −50°C |

Table 2: Structural and Physical Properties of Analogs

| Compound | Molecular Formula | Molar Mass (g/mol) | Functional Groups |

|---|---|---|---|

| This compound | C₆H₁₄O₂ | 132.2 | -OH, -OCH₃ |

| 4-Fluoropentan-2-ol | C₅H₁₁FO | 118.17 | -OH, -F |

| 4-Methoxy-4-methylpentan-2-ol | C₇H₁₆O₂ | 132.2 | -OH, -OCH₃, -CH₃ |

| 4-Methylpentan-2-one | C₆H₁₂O | 100.16 | Ketone (C=O) |

Research Implications

The comparative data underscore the critical role of substituents in modulating hydrogen bonding and steric effects. For instance:

Biological Activity

4-Methoxypentan-2-ol, a compound with the chemical formula CHO, has garnered attention in various fields of research due to its potential biological activities. This article explores its pharmacological properties, toxicity assessments, and relevant case studies to provide a comprehensive overview of its biological activity.

This compound is an organic compound characterized by a methoxy group attached to a pentan-2-ol structure. Its molecular weight is approximately 114.18 g/mol. The compound is soluble in water and exhibits a variety of functional properties that make it suitable for various applications in the pharmaceutical and chemical industries.

Pharmacological Effects

Research indicates that this compound may act on several biological targets:

- Adenosine Receptor A2b :

- Metabolic Pathways :

Toxicological Data

Toxicity assessments have revealed significant findings regarding the safety profile of this compound:

- Carcinogenicity Studies : In animal models, exposure to high doses has resulted in renal tumors in rats, indicating potential carcinogenic effects . The National Toxicology Program (NTP) highlighted evidence of carcinogenic activity based on these studies.

- Neurotoxicity : Studies have shown that the compound can induce neurotoxic effects at certain concentrations, leading to increased incidences of renal tubule hyperplasia and adenomas in rats .

Case Studies

Several case studies provide insights into the practical implications of this compound's biological activity:

- Animal Studies : In a two-year NTP study involving mice, researchers observed a significant increase in liver enzyme activity following exposure to the compound, indicating potential hepatotoxicity .

- Human Health Assessments : A tier III assessment conducted by the Australian government indicated that exposure to this compound through inhalation or dermal routes could lead to adverse health effects, including chronic nephropathy and increased tumor incidence .

Data Tables

The following tables summarize key findings related to the biological activity and toxicity of this compound.

| Biological Target | Activity Type | Effect |

|---|---|---|

| Adenosine receptor A2b | Antagonist | Modulates physiological responses |

| Cytochrome P450 (CYP2B10) | Inducer | Alters drug metabolism |

| Renal tubule hyperplasia | Toxicity | Increased incidence in chronic exposure |

| Study Type | Findings | Implications |

|---|---|---|

| NTP Carcinogenicity Study | Renal tumors in high-dose rats | Potential carcinogenic risk |

| Neurotoxicity Assessment | Increased liver enzyme activity | Risk of hepatotoxicity |

| Human Health Tier III Assessment | Chronic nephropathy observed | Long-term health risks |

Q & A

What are the optimal synthetic routes for 4-Methoxypentan-2-ol in laboratory settings?

Basic

The Williamson ether synthesis is a robust method, involving nucleophilic substitution between an alkoxide and an alkyl halide. For this compound, reacting 4-chloropentan-2-ol with sodium methoxide (NaOCH₃) under anhydrous conditions (e.g., dry THF) yields the target compound. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Acid-catalyzed condensation methods may also apply but require careful control of steric effects and temperature .

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic

Use ¹H NMR to identify methoxy protons (δ 3.2–3.4 ppm, singlet) and hydroxyl protons (δ 1.5–2.0 ppm, broadened due to exchange). GC-MS confirms the molecular ion peak (m/z 118 for C₆H₁₄O₂) and fragmentation patterns. IR spectroscopy detects O-H stretches (~3300 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹). Purity is validated via HPLC with a C18 column and UV detection at 210 nm .

What strategies mitigate peroxide formation during long-term storage of this compound?

Advanced

As a secondary alcohol, this compound is prone to peroxide formation. Store under inert gas (N₂/Ar) with stabilizers like BHT (0.1% w/w). Test for peroxides quarterly using iodometric titration or KI-starch strips. Use amber glass containers to limit photochemical degradation. Avoid contact with transition metals (e.g., iron, copper) that catalyze oxidation .

How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced

The methoxy group at C4 introduces steric hindrance, disfavoring SN2 mechanisms at C2. However, the hydroxyl group’s acidity (pKa ~16–18) allows deprotonation to form an alkoxide, favoring SN1 pathways under acidic conditions. Solvent polarity studies (e.g., DMSO vs. ethanol) and kinetic isotope effects (KIE) can elucidate dominant mechanisms .

What are the recommended safety protocols for handling this compound?

Basic

Use nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation (vapor pressure: ~0.1 mmHg at 25°C). In case of skin contact, rinse with water for 15 minutes. Store away from oxidizers (e.g., KMnO₄) and monitor peroxide levels monthly. Refer to SDS for emergency procedures .

How can conflicting data on the catalytic efficiency of this compound in asymmetric synthesis be resolved?

Advanced

Design factorial experiments varying catalysts (e.g., BINOL vs. salen complexes), solvents (toluene vs. THF), and temperatures. Measure enantiomeric excess (ee) via chiral HPLC or NMR with europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] . Use ANOVA to identify statistically significant variables and replicate studies across independent labs to rule out batch-specific anomalies .

What analytical techniques are critical for quantifying this compound in complex mixtures?

Basic

GC-FID with an internal standard (e.g., n-dodecane) provides precise quantification in volatile matrices. For non-volatile samples, LC-MS/MS using multiple reaction monitoring (MRM) for m/z 118 → 59 transition ensures specificity. Validate methods with calibration curves (R² ≥ 0.99) and determine LOD/LOQ via signal-to-noise ratios .

What mechanistic insights explain unexpected byproduct formation during oxidation of this compound?

Advanced

Competing pathways include:

- Oxidation of the hydroxyl group to 4-methoxypentan-2-one (using CrO₃ or KMnO₄).

- Demethylation of the methoxy group under strong acidic/oxidizing conditions, yielding pentan-2-ol derivatives.

Mechanistic probes like ¹⁸O isotopic labeling or trapping radical intermediates with TEMPO can clarify dominant pathways. Computational modeling (DFT) predicts thermodynamic feasibility of intermediates .

How can researchers optimize reaction yields in the synthesis of this compound derivatives?

Advanced

Use DoE (Design of Experiments) to optimize parameters:

- Temperature : 60–80°C for SN2 reactions.

- Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilicity.

- Catalyst loading : 5–10 mol% of phase-transfer catalysts (e.g., TBAB).

Monitor progress via in-situ FTIR or Raman spectroscopy to detect intermediate formation .

What are the implications of conflicting solubility data for this compound in polar vs. non-polar solvents?

Advanced

Discrepancies arise from hydrogen bonding (OH group) vs. steric hindrance (methoxy group). Conduct solubility parameter (HSP) analysis using Hansen solubility spheres. Compare experimental data (e.g., shake-flask method) with COSMO-RS computational predictions to resolve inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.